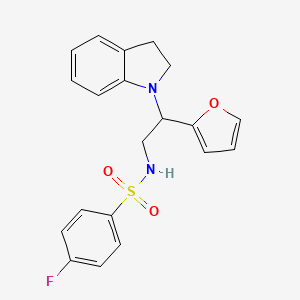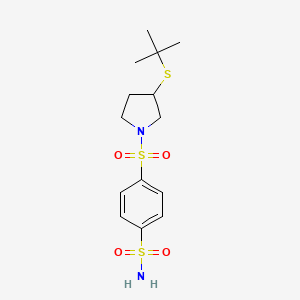![molecular formula C20H20N2O3S B2600642 N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide CAS No. 2380040-37-7](/img/structure/B2600642.png)
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide is a complex organic compound that features a combination of furan, thiophene, and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling with the ethanediamide backbone.
-
Preparation of Furan and Thiophene Intermediates
- Furan-3-carbaldehyde and thiophene-2-carbaldehyde are synthesized through standard aldehyde formation reactions.
- These intermediates are then subjected to a coupling reaction using a suitable catalyst, such as palladium, under controlled temperature and pressure conditions.
-
Coupling with Ethanediamide Backbone
- The coupled furan-thiophene intermediate is reacted with 4-(propan-2-yl)phenylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
- The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide can undergo various chemical reactions, including:
-
Oxidation
- The furan and thiophene rings can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
- Oxidation typically leads to the formation of corresponding furan and thiophene oxides.
-
Reduction
- Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
- This reaction may result in the reduction of the carbonyl groups to alcohols.
-
Substitution
- The aromatic rings in the compound can undergo electrophilic substitution reactions.
- Common reagents for these reactions include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogens, nitric acid; reactions are conducted under controlled temperature and pressure.
Major Products Formed
Oxidation: Furan oxide, thiophene oxide.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
科学研究应用
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide has several scientific research applications:
-
Chemistry
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and catalysis.
-
Biology
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in the development of bioactive compounds and pharmaceuticals.
-
Medicine
- Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
- Studied for its ability to interact with specific biological targets.
-
Industry
- Utilized in the production of advanced materials, such as polymers and electronic components.
- Applied in the development of sensors and diagnostic tools.
作用机制
The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
-
Binding to Enzymes
- Inhibiting or activating specific enzymes involved in metabolic pathways.
- Modulating enzyme activity to achieve desired therapeutic effects.
-
Interacting with Receptors
- Binding to cellular receptors to trigger or block signaling pathways.
- Influencing cellular responses such as proliferation, apoptosis, and differentiation.
-
Modulating Gene Expression
- Affecting the expression of genes involved in disease processes.
- Regulating the production of proteins that play key roles in cellular functions.
相似化合物的比较
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-N’-[4-(methyl)phenyl]ethanediamide
- N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-N’-[4-(ethyl)phenyl]ethanediamide
-
Uniqueness
- The presence of the propan-2-yl group in the phenyl ring distinguishes it from other similar compounds.
- This structural feature may influence its chemical reactivity and biological activity.
- The combination of furan and thiophene rings provides unique electronic and steric properties.
属性
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-N'-(4-propan-2-ylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-13(2)14-3-5-17(6-4-14)22-20(24)19(23)21-10-18-9-16(12-26-18)15-7-8-25-11-15/h3-9,11-13H,10H2,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWMOZZAUDVOJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC(=CS2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2600559.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2600562.png)

![ETHYL 4-(2-{[2-(PIPERIDIN-1-YL)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDO)BENZOATE](/img/structure/B2600565.png)


![2-[6-(4-Fluorophenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2600571.png)
![1-(3-Chlorobenzyl)-3'-(3-fluoro-4-methylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2600572.png)
![5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2600573.png)
![(2S)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid](/img/structure/B2600574.png)
![2-[(1,3-Thiazol-5-yl)methoxy]pyridine](/img/structure/B2600575.png)


![2-cyclopropyl-1-[1-(3-fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2600579.png)
